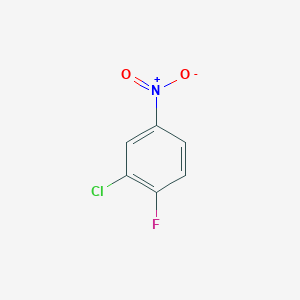

3-Chloro-4-fluoronitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHCXXYPSYMICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049278 | |

| Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-30-1 | |

| Record name | 3-Chloro-4-fluoronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 350-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1-FLUORO-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6U84X075 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluoronitrobenzene: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-chloro-4-fluoronitrobenzene. It details an experimental protocol for a key synthetic transformation and illustrates its critical role as a building block in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapies.

Core Physical and Chemical Properties

This compound is a halogenated aromatic nitro compound with the chemical formula C₆H₃ClFNO₂. It presents as a white to light yellow crystalline solid and is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its reactivity is largely governed by the presence of the electron-withdrawing nitro group and the halogen substituents on the benzene ring, which facilitate nucleophilic aromatic substitution reactions.[3]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative data for this compound for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃ClFNO₂ | [4] |

| Molecular Weight | 175.54 g/mol | [4] |

| CAS Number | 350-30-1 | |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 40-42 °C | |

| Boiling Point | 227-232 °C | [5] |

| Density | 1.61 g/cm³ | [5] |

| Solubility | Soluble in methanol. | [6] |

| Flash Point | 113 °C (closed cup) | |

| Purity | ≥ 98% |

Spectral Data

| Spectroscopy | Characteristic Peaks/Shifts | Reference(s) |

| FT-IR | A study on the vibrational frequencies of this compound has been conducted using theoretical calculations, with a strong correlation to experimental data. Key vibrational modes include those associated with the C-Cl, C-F, and NO₂ functional groups. | [7] |

| ¹H NMR (CDCl₃) | δ (ppm): 8.35 (d, J=2.8 Hz), 8.19 (dd, J=9.0, 2.8 Hz), 7.33 (t, J=9.0 Hz). | [8] |

| ¹³C NMR | Experimental values have been reported in the range of 117.00 ppm to 164.59 ppm. | [7] |

Key Synthetic Applications and Experimental Protocols

A primary application of this compound in drug development is its reduction to 3-chloro-4-fluoroaniline. This aniline derivative is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including fluoroquinolone antibiotics and the anti-cancer drug gefitinib.[3]

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol details the synthesis of 3-chloro-4-fluoroaniline via the catalytic hydrogenation of this compound using palladium on carbon (Pd/C) as the catalyst.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite® or a similar filter aid

Equipment:

-

Hydrogenation reactor or a round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a suitable reaction vessel, dissolve this compound in methanol.

-

Inerting: Purge the reaction vessel with nitrogen gas to remove any oxygen.

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst to the reaction mixture.

-

Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. If using a reactor, pressurize it with hydrogen. If using a balloon, ensure a continuous supply. Stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully purge the reaction vessel with nitrogen gas to remove excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely on the filter paper.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol.

-

Purification: The resulting crude 3-chloro-4-fluoroaniline can be further purified by distillation or recrystallization to yield a high-purity product.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate a key experimental workflow and a logical relationship in drug development involving this compound.

References

- 1. This compound(350-30-1) Raman [m.chemicalbook.com]

- 2. 3-Chloro-4-Fluoro Nitro Benzene | Aarti Industries [aarti-industries.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-氯-1-氟-4-硝基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 350-30-1 [chemicalbook.com]

- 6. This compound | 350-30-1 | TCI AMERICA [tcichemicals.com]

- 7. prensipjournals.com [prensipjournals.com]

- 8. This compound(350-30-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-Chloro-4-fluoronitrobenzene (CAS 350-30-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-4-fluoronitrobenzene, a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This document details its chemical and physical properties, established synthesis protocols, and significant chemical reactions, with a focus on its application in drug discovery and development.

Chemical Properties and Data

This compound, also known as 2-chloro-1-fluoro-4-nitrobenzene, is an aromatic nitro compound whose reactivity is enhanced by its chlorine and fluorine substituents.[1][2] This unique structure makes it a valuable building block for creating complex molecular architectures, particularly through nucleophilic aromatic substitution reactions.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 350-30-1 | [4] |

| Molecular Formula | C₆H₃ClFNO₂ | [4] |

| Molecular Weight | 175.54 g/mol | [4] |

| Appearance | White to light yellow powder or crystals | [5][6] |

| Melting Point | 40-45 °C | [2][4][5][6] |

| Boiling Point | 92-93 °C at 7.5-10 mmHg; 227-232 °C at 760 mmHg | [2][6][7][8] |

| Density | 1.3 - 1.5 g/cm³ | [6][8] |

| Flash Point | 70 - 113 °C (closed cup) | [4][6] |

| Refractive Index | ~1.554 |[6][8] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Data Points | References |

|---|---|---|

| ¹H NMR | Chemical shifts are observed in the range of 7.235 ppm to 8.306 ppm. | [9][10] |

| ¹³C NMR | Experimental chemical shifts are in the range of 117.00 ppm to 164.59 ppm. | [10] |

| InChI Key | DPHCXXYPSYMICK-UHFFFAOYSA-N | [4] |

| SMILES String | [O-]--INVALID-LINK--c1ccc(F)c(Cl)c1 |[4] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two main routes: the chlorination of 4-fluoronitrobenzene or the fluorination of 3,4-dichloronitrobenzene.

Experimental Protocol 1: Synthesis via Fluorination of 3,4-Dichloronitrobenzene

This method involves a nucleophilic aromatic substitution where a chlorine atom on 3,4-dichloronitrobenzene is replaced by a fluorine atom.

-

Materials : 3,4-dichloronitrobenzene (192 g), anhydrous potassium fluoride (87 g), dimethyl sulfoxide (DMSO, 500 L) or tetramethylene sulphone (250 g), and a phase transfer catalyst such as methyl-trioctyl-ammonium chloride (10 g).[7][11]

-

Procedure :

-

Add 3,4-dichloronitrobenzene, anhydrous potassium fluoride, and the phase transfer catalyst to a fluorination reactor containing the solvent.[11]

-

Heat the mixture to a temperature of 140-150°C.[11]

-

Maintain the reaction under stirring for approximately 5 hours.[11] The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.[11]

-

After the reaction is complete, filter the mixture to remove inorganic salts.[11]

-

The filtrate is then subjected to steam distillation or distillation under reduced pressure to isolate the crude product.[7][11]

-

The crude product can be further purified by recrystallization from methanol to yield pale yellow crystals of this compound.[11]

-

Experimental Protocol 2: Synthesis via Chlorination of 4-Fluoronitrobenzene

This process involves the electrophilic chlorination of 4-fluoronitrobenzene, which itself is synthesized by the nitration of fluorobenzene.[12][13]

-

Materials : 4-fluoronitrobenzene, a catalyst system consisting of iodine or an iodide in combination with iron (or an iron compound) or antimony (or an antimony compound).[12][13]

-

Procedure :

-

Charge a reactor with 4-fluoronitrobenzene.

-

Add the catalyst system. The amount of catalyst is typically 0.1 to 10% by weight based on the 4-fluoronitrobenzene.[13]

-

Introduce chlorine gas into the reaction mixture.

-

Maintain the reaction temperature between 20°C and 120°C.[13]

-

The reaction time can range from 0.5 to 50 hours, depending on the specific conditions.[13]

-

Upon completion, the product is worked up, which may involve washing with an aqueous alkali solution followed by distillation.[12]

-

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a versatile intermediate.[1][2] The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[14][15] The substitution can occur at the position of the chlorine or the fluorine atom, directed by the activating effect of the nitro group at the para position.[15]

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

sub_Cl [label="Nucleophilic Attack\nat C-Cl", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; prod_Cl [label="Product A\n(Substitution of Cl)", fillcolor="#FBBC05", fontcolor="#202124"];

sub_F [label="Nucleophilic Attack\nat C-F", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; prod_F [label="Product B\n(Substitution of F)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

red_nitro [label="Reduction of\nNitro Group", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; prod_aniline [label="3-Chloro-4-fluoroaniline", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> sub_Cl [label=" Nu:⁻", color="#5F6368"]; sub_Cl -> prod_Cl [label=" -Cl⁻", color="#5F6368"];

start -> sub_F [label=" Nu:⁻", color="#5F6368"]; sub_F -> prod_F [label=" -F⁻", color="#5F6368"];

start -> red_nitro [label=" [H]", color="#EA4335"]; red_nitro -> prod_aniline [color="#EA4335"]; } }

General reactivity of this compound.

A significant application is the reduction of its nitro group to form 3-chloro-4-fluoroaniline, a critical precursor for many pharmaceuticals.[11][16]

Experimental Protocol 3: Reduction to 3-Chloro-4-fluoroaniline

This protocol details the catalytic hydrogenation of this compound.

-

Materials : this compound (40 kg), 10% Palladium on Carbon (Pd/C) catalyst (2 kg), Methanol (400 L), Hydrogen gas.[11]

-

Procedure :

-

Add this compound, 10% Pd/C, and methanol to a suitable reaction vessel.[11]

-

Purge the vessel with hydrogen gas twice to replace the air.[11]

-

Stir the mixture at room temperature under a hydrogen atmosphere for approximately 6 hours.[11]

-

Monitor the reaction by TLC until the starting material is completely consumed.[11]

-

After the reaction is complete, remove the residual hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst. The filtrate contains the product, 3-chloro-4-fluoroaniline, often isolated as its hydrochloride salt.[11]

-

Applications in Drug Development and Agrochemicals

This compound is a cornerstone intermediate for a range of high-value products.

-

Pharmaceuticals : It is indispensable in the synthesis of third-generation fluoroquinolone antibiotics such as Ciprofloxacin and Norfloxacin.[16][17] The derivative, 3-chloro-4-fluoroaniline, is a key starting material for the synthesis of the anti-cancer drug Gefitinib and the analgesic Flupirtine.[6][11]

-

Agrochemicals : The compound is used to create herbicides, plant growth regulators, and fungicides.[3][11][18] Its structure contributes to the biological activity and efficacy of these plant protection products.[3]

-

Other Industries : It also finds use in the production of dyes, pigments, and advanced polymers, where it can enhance thermal stability and flame-retardant properties.[1][2][3]

// Nodes A [label="Start: this compound\n(CAS 350-30-1)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cylinder]; B [label="Step 1: Catalytic Hydrogenation\n(e.g., H₂, Pd/C in Methanol)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; C [label="Intermediate: 3-Chloro-4-fluoroaniline", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Step 2: Multi-step Synthesis\n(Cyclization, condensation, etc.)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; E [label="Final Product: Fluoroquinolone Antibiotic\n(e.g., Ciprofloxacin)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; F [label="Final Product: Kinase Inhibitor\n(e.g., Gefitinib)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [label=" Route A", color="#EA4335"]; D -> F [label=" Route B", color="#EA4335"]; } }

Synthetic workflow from starting material to APIs.

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin and eye irritation.[4][6] It is also suspected of causing genetic defects. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be used when handling this compound.[4] It should be stored in a cool, dry, well-ventilated area in a tightly closed container.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. prensipjournals.com [prensipjournals.com]

- 4. 2-氯-1-氟-4-硝基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 98% 350-30-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. This compound CAS 350-30-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. prepchem.com [prepchem.com]

- 8. echemi.com [echemi.com]

- 9. This compound(350-30-1) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. EP0307481B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 13. US4898996A - Process for producing this compound - Google Patents [patents.google.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-4-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and applications of 3-chloro-4-fluoronitrobenzene (CAS No: 350-30-1). This compound is a critical intermediate in the production of pharmaceuticals, including the anti-cancer drug gefitinib and the antibacterial agent flupirtine, as well as in the synthesis of quinolone acids, herbicides, and fungicides.[1]

Synthesis Methodologies

The preparation of this compound can be achieved through several synthetic routes. The most common industrial methods involve either the chlorination of a fluorinated precursor or the fluorination of a chlorinated precursor.

Route 1: Halogen Exchange from 3,4-Dichloronitrobenzene

A prevalent industrial method involves the nucleophilic aromatic substitution of a chlorine atom in 3,4-dichloronitrobenzene with fluorine.[2] This reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetramethylene sulphone (sulpholane).[1][3][4] The use of a phase transfer catalyst can facilitate the reaction.[1][3]

Route 2: Electrophilic Chlorination of 4-Fluoronitrobenzene

Another effective method is the direct chlorination of 4-fluoronitrobenzene.[4] To achieve high regioselectivity and yield while minimizing the formation of dichloro by-products, this reaction is performed in the presence of a specific catalyst system.[4] Effective catalysts include a combination of iodine or an iodide with iron or an iron compound (such as FeCl₃) or with antimony or an antimony compound (such as SbCl₃ or SbCl₅).[4][5]

Route 3: Chlorination of 2-Fluoronitrobenzene

A less common but reported method is the chlorination of 2-fluoronitrobenzene using N-chlorosuccinimide (NCS) in a sulfuric acid solution with iodine as a catalyst.[1]

Experimental Protocols

Detailed methodologies for the primary synthesis routes are provided below.

Protocol 2.1: Fluorination of 3,4-Dichloronitrobenzene

This protocol is adapted from a reported industrial process.[1]

-

Reaction Setup: To a suitable reaction vessel, add 100 kg of 3,4-dichloronitrobenzene, 36.3 kg of potassium fluoride, and 500 L of dimethyl sulfoxide (DMSO).

-

Reaction Execution: Stir the mixture and heat in an oil bath under reflux for approximately 5 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: After the reaction is complete, cool the mixture and remove the inorganic salts by filtration.

-

Purification: Subject the filtrate to steam distillation to obtain the product as pale yellow crystals.[1] The reported yield for this method is 86%.[1]

Protocol 2.2: Chlorination of 4-Fluoronitrobenzene

This protocol is based on a patented process designed for high selectivity.[4][5]

-

Catalyst Preparation: A catalyst system is prepared using iodine or an iodide (0.03-0.3% by weight) and an iron compound like ferric chloride (2-5% by weight) relative to the 4-fluoronitrobenzene.[5]

-

Reaction Setup: Charge a reactor with 4-fluoronitrobenzene and the catalyst system.

-

Reaction Execution: Heat the mixture to a temperature between 20°C and 120°C.[4][5] Introduce chlorine gas into the reactor.

-

Monitoring: Continuously analyze the reaction mixture to monitor the consumption of the starting material.

-

Work-up: Once the reaction is complete, the resulting oil layer is separated, washed with warm water, and then with an aqueous alkali solution.

-

Purification: The crude product can be purified by distillation or crystallization to yield high-purity this compound.[4][5]

Data Presentation

Table 1: Comparison of Synthesis Methods

| Route | Starting Material | Key Reagents/Catalysts | Solvent | Conditions | Reported Yield | Reference |

| 1A | 3,4-Dichloronitrobenzene | Anhydrous KF, Phase Transfer Catalyst | DMSO | 140-150°C | Not specified | [1] |

| 1B | 3,4-Dichloronitrobenzene | KF | Tetramethylene sulphone | Distillation, 92-93°C at 10 mbar | 85% | [3] |

| 1C | 3,4-Dichloronitrobenzene | KF | DMSO | Reflux, 5 hours | 86% | [1] |

| 2 | 4-Fluoronitrobenzene | Cl₂, Iodine/Iron Compounds | None specified | 20-120°C | High | [4][5] |

| 3 | 2-Fluoronitrobenzene | N-Chlorosuccinimide, Iodine | 10% Sulfuric Acid | Room Temp, 2 hours | 65% | [1] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClFNO₂ | [6] |

| Molecular Weight | 175.54 g/mol | [6][7] |

| Appearance | White to light yellow crystalline powder | [6][8] |

| Melting Point | 40-42 °C (lit.) | [7] |

| 41-45 °C | [6] | |

| Boiling Point | 105 °C / 12 mmHg | [6] |

| 92-93 °C / 10 mbar | [3] | |

| ¹H NMR (CDCl₃) | Signals are present in the aromatic region. | [9] |

| ¹³C NMR | Experimental shifts range from 117.00 ppm to 164.59 ppm. | [10][11][12] |

| Purity | ≥ 95% (GC) | [6] |

Characterization

The identity and purity of synthesized this compound are confirmed using a combination of analytical techniques:

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Experimental ¹³C NMR shifts have been reported between 117.00 and 164.59 ppm.[10][11][12]

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

-

Chromatography:

-

Physical Properties:

-

Melting Point: The melting point is a key indicator of purity, with a sharp range of 40-42°C being typical for the pure compound.[7]

-

Visualized Workflows and Pathways

The following diagrams illustrate the core synthesis pathways and the general experimental workflow.

Caption: Key synthetic routes to this compound.

Caption: General workflow for synthesis and characterization.

Applications in Further Synthesis

The primary application of this compound is as a precursor for the synthesis of 3-chloro-4-fluoroaniline. This transformation is typically achieved through the reduction of the nitro group, commonly via catalytic hydrogenation using catalysts like Palladium on carbon (Pd-C) or Platinum on carbon (Pt/C).[1][2][13] 3-chloro-4-fluoroaniline is a crucial building block for numerous pharmaceuticals and agrochemicals.[14]

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. EP0307481B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. US4898996A - Process for producing this compound - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound 98 350-30-1 [sigmaaldrich.com]

- 8. This compound | 350-30-1 [chemicalbook.com]

- 9. This compound(350-30-1) 1H NMR spectrum [chemicalbook.com]

- 10. prensipjournals.com [prensipjournals.com]

- 11. prensipjournals.com [prensipjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

Spectroscopic Analysis of 3-Chloro-4-fluoronitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-chloro-4-fluoronitrobenzene (CAS No: 350-30-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol .[1][2] Its structure, featuring a nitro group, a chlorine atom, and a fluorine atom on the benzene ring, gives rise to a distinct spectroscopic profile. This guide presents an analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, which are crucial for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Experimental data for this compound is available in the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, consistent with its trisubstituted benzene ring structure. Experimental data indicates that the chemical shifts for these protons range from 7.235 ppm to 8.306 ppm.[3] The predicted assignments are detailed in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~ 8.2 - 8.3 | Doublet of doublets (dd) | JH2-H6 ≈ 2-3 Hz, JH2-F ≈ 4-5 Hz |

| H-5 | ~ 7.4 - 7.5 | Triplet (t) or Doublet of doublets (dd) | JH5-H6 ≈ 9 Hz, JH5-F ≈ 8-9 Hz |

| H-6 | ~ 8.0 - 8.1 | Doublet of doublets (dd) | JH6-H5 ≈ 9 Hz, JH6-H2 ≈ 2-3 Hz |

Note: Predicted values are based on typical chemical shifts for substituted nitrobenzenes and known coupling patterns. Actual values can be found in SDBS No. 18059.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring, as they are in unique chemical environments. Experimental data shows these signals appear in the range of 117.00 ppm to 164.59 ppm.[3] The predicted assignments are provided in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NO₂) | ~ 148 - 152 |

| C-2 | ~ 122 - 126 |

| C-3 (C-Cl) | ~ 120 - 124 |

| C-4 (C-F) | ~ 158 - 162 (doublet, due to C-F coupling) |

| C-5 | ~ 118 - 122 (doublet, due to C-F coupling) |

| C-6 | ~ 128 - 132 |

Note: Predicted values are based on substituent effects on aromatic chemical shifts. Actual values can be found in SDBS No. 18059.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the nitro group, the aromatic ring, and the carbon-halogen bonds. An experimental spectrum is available in the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS, No. 10089).[4]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 3100 - 3050 | Medium | C-H Stretch | Aromatic Ring |

| ~ 1600, 1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1530 - 1515 | Strong | N=O Asymmetric Stretch | Nitro Group (NO₂) |

| ~ 1350 - 1335 | Strong | N=O Symmetric Stretch | Nitro Group (NO₂) |

| ~ 1250 - 1200 | Strong | C-F Stretch | Aryl-Fluoride |

| ~ 800 - 750 | Strong | C-Cl Stretch | Aryl-Chloride |

| ~ 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is available in the NIST Chemistry WebBook. The molecular ion peak [M]⁺˙ is observed at m/z 175. A characteristic [M+2]⁺˙ peak with an intensity of approximately one-third of the molecular ion peak is also present, confirming the presence of a single chlorine atom.

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 177 | ~30 | [M+2]⁺˙ Isotope Peak |

| 175 | ~95 | [M]⁺˙ Molecular Ion |

| 145 | ~10 | [M - NO]⁺ |

| 129 | ~100 | [M - NO₂]⁺ |

| 94 | ~40 | [C₅H₂FCl]⁺ |

| 75 | ~55 | [C₆H₃]⁺ |

Note: Relative intensities are estimated from the NIST WebBook spectrum.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 10-20 mg of solid this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) within a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation : A high-resolution Fourier Transform NMR (FT-NMR) spectrometer, operating at a field strength of 300 MHz or higher for ¹H NMR, is used.

-

¹H NMR Acquisition : The spectrometer is tuned and shimmed to the sample. A standard one-pulse sequence is used to acquire the ¹H spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C spectrum. A wider spectral width (~250 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be required.

-

Data Processing : The acquired Free Induction Decay (FID) is processed using an exponential window function followed by a Fourier transform. The resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

FT-IR Spectroscopy Protocol

-

Sample Preparation (Solid Film) : A small amount (2-5 mg) of solid this compound is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[4]

-

Film Deposition : One or two drops of the resulting solution are applied to the surface of a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely in a fume hood, leaving a thin, solid film of the analyte on the plate.

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis. A background spectrum of the clean, empty sample compartment is recorded first.

-

Data Acquisition : The salt plate with the sample film is placed in the spectrometer's sample holder. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to enhance the signal-to-noise ratio.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction : A few micrograms of the sample are introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS). The sample is volatilized by heating under high vacuum.

-

Ionization : In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Processing : The detector signal is converted into a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak in the spectrum is designated as the base peak and assigned a relative intensity of 100%.

Visualization of Experimental Workflow

The logical flow for the complete spectroscopic characterization of a solid organic compound like this compound is depicted below.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 3-chloro-4-fluoronitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-4-fluoronitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the solubility of this compound in various organic solvents is critical for its application in chemical synthesis, purification, and formulation development. This document outlines a detailed experimental protocol for determining its solubility, presents a structured format for data representation, and includes a logical workflow for solubility studies. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling more efficient and effective experimental design and execution.

Introduction

This compound (CAS RN: 350-30-1) is an aromatic nitro compound with chlorine and fluorine substituents that enhance its reactivity, making it a vital building block in the synthesis of a range of valuable chemicals.[2] It serves as a crucial intermediate in the production of various pharmaceutical agents, including those for bacterial infections and cancer treatments, as well as in the development of agrochemicals like herbicides and pesticides.[1][2]

The solubility of a compound is a fundamental physical property that dictates its behavior in solution and is a critical parameter in process chemistry, drug delivery, and formulation science. In the context of this compound, knowledge of its solubility in different organic solvents is essential for:

-

Reaction Condition Optimization: Selecting appropriate solvents for chemical reactions to ensure optimal reactant and catalyst solubility, thereby maximizing reaction rates and yields.

-

Purification and Recrystallization: Designing effective purification strategies, as suggested by its preparation method involving recrystallization from methanol.

-

Formulation Development: Creating stable and effective formulations for its end-use applications.

-

Analytical Method Development: Establishing suitable solvent systems for chromatographic analysis and quality control.

While qualitative statements indicate that this compound is soluble in methanol, publicly available quantitative data across a range of organic solvents is limited. This guide, therefore, provides a robust experimental framework for researchers to generate this critical data in a systematic and reproducible manner.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Organic Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Data] | [Experimental Data] |

| 40 | [Experimental Data] | [Experimental Data] | |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] |

| 40 | [Experimental Data] | [Experimental Data] | |

| Acetone | 25 | [Experimental Data] | [Experimental Data] |

| 40 | [Experimental Data] | [Experimental Data] | |

| Toluene | 25 | [Experimental Data] | [Experimental Data] |

| 40 | [Experimental Data] | [Experimental Data] | |

| Ethyl Acetate | 25 | [Experimental Data] | [Experimental Data] |

| 40 | [Experimental Data] | [Experimental Data] |

Note: The molecular weight of this compound is 175.54 g/mol .[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is straightforward and relies on the accurate measurement of mass.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Toluene, Ethyl Acetate

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Temperature probe

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and volumetric flasks

-

Evaporating dishes or pre-weighed glass vials

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An excess is ensured when undissolved solid remains visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 40 °C).

-

Allow the mixture to equilibrate for at least 24 hours with continuous agitation to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, let the vial stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is crucial to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). The boiling point of the solvent should be considered.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Express the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of solute (g) / Volume of filtrate (mL)) * 100

-

Convert the solubility to mol/L using the molecular weight of this compound (175.54 g/mol ).

-

Safety Precautions

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the solvents used for detailed hazard information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive solubility study of a chemical compound like this compound.

Caption: Logical workflow for the experimental determination and application of solubility data.

Conclusion

This technical guide provides a foundational framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and reproducible quantitative data, which can then be organized and utilized as outlined. The provided workflow visualization further clarifies the logical progression of a solubility study, from initial preparation to the practical application of the results. Armed with this information, scientists and drug development professionals will be better equipped to optimize synthetic routes, design effective purification methods, and develop robust formulations involving this important chemical intermediate.

References

An In-depth Technical Guide to the Thermodynamic Properties of 3-Chloro-4-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-chloro-4-fluoronitrobenzene (CAS No: 350-30-1), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document summarizes both computational and experimental data, details relevant experimental methodologies, and presents logical workflows through diagrams to facilitate a deeper understanding of this compound's physicochemical characteristics.

Core Thermodynamic and Physical Properties

This compound, with the molecular formula C₆H₃ClFNO₂, possesses a molecular weight of 175.54 g/mol .[1] Its thermodynamic and physical properties are crucial for process design, safety analysis, and understanding its reactivity in various synthetic pathways. While extensive experimental data on its core thermodynamic properties are limited, recent computational studies provide valuable insights.

Physical Properties

A compilation of experimentally determined physical properties for this compound is presented in Table 1. These values are essential for practical handling and process development.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃ClFNO₂ | [1] |

| Molecular Weight | 175.54 g/mol | [1] |

| Melting Point | 40-45 °C | [2][3] |

| Boiling Point | 232.5 °C at 760 mmHg; 105 °C at 12 mmHg | [2][4] |

| Vapor Pressure | 0.0893 mmHg at 25 °C | [4] |

| Enthalpy of Vaporization | 45.02 kJ/mol | [4] |

Computational Thermodynamic Data

A recent study by Oz et al. (2024) utilized quantum mechanical computational techniques, specifically Hartree-Fock (HF) and Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set, to characterize the thermodynamic properties of this compound at 300 K.[1][5] These theoretical values, summarized in Table 2, offer a detailed thermodynamic profile of the molecule.

| Thermodynamic Property | DFT/B3LYP//6-311++G(d,p) | HF/6-311++G(d,p) | Units |

| Thermal Energy (E_total) | -995.664215 | -991.979842 | Hartrees |

| Heat Capacity (C_v) | 33.911 | 29.816 | cal/mol·K |

| Entropy (S) | 88.391 | 86.435 | cal/mol·K |

| Zero-point vibrational energy | 48677.19 | 52501.99 | kcal/mol |

| Rotational constants | 1.636, 0.814, 0.544 | 1.639, 0.817, 0.546 | GHz |

| Dipole Moment | 1.341 | 1.601 | Debye |

Experimental Protocols

Determination of Enthalpy of Formation by Rotating Bomb Calorimetry

The standard molar enthalpy of formation in the solid state is typically determined using rotating bomb combustion calorimetry.

Methodology:

-

A pellet of the purified solid sample is weighed and placed in a crucible within a combustion bomb.

-

A known amount of water is added to the bomb to ensure the final products are in a well-defined state.

-

The bomb is sealed, purged of air, and pressurized with high-purity oxygen.

-

The bomb is placed in a calorimeter containing a known mass of water, and the system is allowed to reach thermal equilibrium.

-

The sample is ignited by passing an electric current through a fuse wire.

-

The temperature change of the water in the calorimeter is precisely measured.

-

The energy of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid).

-

Corrections are applied for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb.

-

The standard molar enthalpy of formation is then derived from the standard energy of combustion using Hess's law.

Determination of Vapor Pressure by the Static Method

The vapor pressure of a compound as a function of temperature can be determined using a static apparatus.

Methodology:

-

A purified and thoroughly degassed sample is placed in a thermostated sample cell connected to a pressure transducer.

-

The apparatus is evacuated to a high vacuum to remove any residual air.

-

The sample is heated to a series of precisely controlled temperatures.

-

At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded by the pressure transducer.

-

The enthalpy of sublimation or vaporization can be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity of a substance can be measured as a function of temperature using Differential Scanning Calorimetry.

Methodology:

-

A small, accurately weighed sample is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The instrument heats the sample and reference at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

-

The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

Synthesis and Reactivity

This compound is an important intermediate in organic synthesis. It is often prepared from 3,4-dichloronitrobenzene through a nucleophilic aromatic substitution reaction where a chlorine atom is replaced by fluorine.

Several methods for its synthesis have been reported:

-

Fluorination of 3,4-dichloronitrobenzene: This can be achieved using potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetramethylene sulphone, often with a phase transfer catalyst.[6]

-

Chlorination of 4-fluoronitrobenzene: This method involves the direct chlorination of 4-fluoronitrobenzene.[7]

The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, making the chlorine and fluorine atoms susceptible to displacement by nucleophiles. This reactivity is fundamental to its use in the synthesis of more complex molecules. For instance, it can be reduced to 3-chloro-4-fluoroaniline, another valuable synthetic intermediate.[3]

Visualizations

The following diagrams illustrate the logical workflows for the computational and experimental determination of the thermodynamic properties of this compound.

Caption: Computational workflow for determining thermodynamic properties.

Caption: General experimental workflow for thermodynamic property determination.

References

- 1. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chlorinated aromatics from combustion: influence of chlorine, combustion conditions, and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzene, nitro- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Benzene, nitro- [webbook.nist.gov]

An In-depth Technical Guide on the Structural Analysis of 3-chloro-4-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural aspects of 3-chloro-4-fluoronitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. While a definitive experimental crystal structure has not been publicly reported, this document consolidates available theoretical data and outlines the standard experimental procedures for its determination.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₆H₃ClFNO₂. The presence of electron-withdrawing nitro and halogen groups on the benzene ring significantly influences its reactivity, making it a versatile precursor in organic synthesis.[1]

Theoretical Molecular Geometry

While experimental single-crystal X-ray diffraction data is not available in the reviewed literature, computational studies using methods such as Density Functional Theory (DFT) have been conducted to determine the molecule's optimized geometry. The following tables summarize the theoretical bond lengths and angles.[2][3]

Table 1: Theoretical Bond Lengths of this compound

| Bond | Bond Length (Å) (DFT/B3LYP) | Bond Length (Å) (HF) |

| C1-C2 | 1.392 | 1.383 |

| C1-C6 | 1.391 | 1.382 |

| C1-H1 | 1.082 | 1.072 |

| C2-C3 | 1.386 | 1.378 |

| C2-F7 | 1.348 | 1.328 |

| C3-C4 | 1.389 | 1.381 |

| C3-Cl8 | 1.745 | 1.722 |

| C4-C5 | 1.390 | 1.381 |

| C4-H9 | 1.083 | 1.073 |

| C5-C6 | 1.389 | 1.380 |

| C5-H10 | 1.084 | 1.074 |

| C6-N11 | 1.474 | 1.491 |

| N11-O12 | 1.226 | 1.196 |

| N11-O13 | 1.226 | 1.196 |

Data sourced from computational studies.[2][3]

Table 2: Theoretical Bond Angles of this compound

| Angle | Bond Angle (°) (DFT/B3LYP) | Bond Angle (°) (HF) |

| C2-C1-C6 | 120.9 | 121.2 |

| C1-C2-C3 | 119.5 | 119.1 |

| C2-C3-C4 | 120.3 | 120.6 |

| C3-C4-C5 | 119.8 | 119.5 |

| C4-C5-C6 | 120.8 | 120.9 |

| C1-C6-C5 | 118.7 | 118.7 |

| C1-C2-F7 | 119.3 | 119.4 |

| C3-C2-F7 | 121.2 | 121.5 |

| C2-C3-Cl8 | 119.6 | 119.3 |

| C4-C3-Cl8 | 120.1 | 120.1 |

| C1-C6-N11 | 119.0 | 118.8 |

| C5-C6-N11 | 122.3 | 122.5 |

| C6-N11-O12 | 117.8 | 118.2 |

| C6-N11-O13 | 117.8 | 118.2 |

| O12-N11-O13 | 124.4 | 123.6 |

Data sourced from computational studies.[2][3]

Standard Experimental Protocol for Crystal Structure Determination

The definitive determination of a molecular crystal structure is achieved through single-crystal X-ray diffraction. The following outlines a typical experimental workflow for a compound like this compound.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is allowed to evaporate slowly at a constant temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility and promotes crystal growth at the interface.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the intensity of the diffracted X-ray beams is measured by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors. The refinement process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of a crystal structure.

As of this writing, no signaling pathway involving this compound has been elucidated in the scientific literature, and therefore, a corresponding diagram cannot be provided. The primary role of this compound is as a building block in the synthesis of biologically active molecules.[1] Further research into the biological activities of its downstream products may reveal interactions with specific signaling pathways.

References

In-Depth Technical Guide: Toxicology and Safety of 3-Chloro-4-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluoronitrobenzene (CAS No. 350-30-1) is a halogenated nitroaromatic compound utilized as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring chlorine, fluorine, and nitro functional groups, imparts specific reactivity that is valuable in organic synthesis. However, these same structural features raise toxicological concerns that warrant a thorough safety evaluation. This technical guide provides a comprehensive overview of the available toxicology and safety data for this compound, intended to inform researchers, scientists, and drug development professionals on its potential hazards and safe handling practices. Due to the limited availability of specific experimental data for this compound, information from safety data sheets and comparative data from related chloronitrobenzene isomers are included to provide a broader toxicological context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₃ClFNO₂ | [3] |

| Molecular Weight | 175.55 g/mol | [3] |

| Appearance | Light yellow powder/solid | [1][3] |

| Melting Point | 40-45 °C | [1][4] |

| Boiling Point | 105 °C at 12 mmHg | [1] |

| Flash Point | 113 °C (closed cup) |

Toxicological Data

Quantitative toxicological data for this compound is not extensively available in the public domain. The information presented below is primarily derived from Safety Data Sheets (SDS), which provide hazard classifications based on experimental data that is often not explicitly stated. For comparative purposes, data on related chloronitrobenzene isomers are also included where available.

Acute Toxicity

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][5]

| Endpoint | Species | Route | Classification/Value | Reference |

| Acute Oral Toxicity | - | Oral | Category 4 (Harmful if swallowed) | [3] |

| Acute Dermal Toxicity | - | Dermal | Category 4 (Harmful in contact with skin) | [3] |

| Acute Inhalation Toxicity | - | Inhalation | Category 4 (Harmful if inhaled) | [3] |

No specific LD50 or LC50 values for this compound were found in the reviewed literature.

Irritation and Sensitization

Studies have been conducted to assess the skin and eye irritation potential of this compound.

| Endpoint | Species | Results | Classification | Reference |

| Skin Irritation | Rabbit | Very slight erythema observed. | Mild Irritant | [3] |

| Eye Irritation | Rabbit | Crimson-red conjunctival appearance with very-slight chemosis. | Irritating to eyes | [3] |

| Respiratory Irritation | - | May cause respiratory irritation. | - | [3] |

| Skin Sensitization | - | No data available. | - | [3] |

Repeated Dose Toxicity

No specific repeated dose toxicity studies, and therefore no NOAEL (No Observed Adverse Effect Level) or LOAEL (Lowest Observed Adverse Effect Level) values, for this compound were identified in the public literature.

Genotoxicity

There is some evidence to suggest that this compound may be genotoxic. One supplier classifies the substance as "Suspected of causing genetic defects" (H341).[5] However, specific data from genotoxicity assays are not publicly available.

| Assay | System | Result | Reference |

| Ames Test | S. typhimurium | No data available | - |

| In vitro Mammalian Cell Gene Mutation Test | - | No data available | - |

| In vivo Micronucleus Test | - | No data available | - |

Carcinogenicity

There are no available studies on the carcinogenic potential of this compound.[3] The International Agency for Research on Cancer (IARC) has not classified this specific compound.

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound are available.[3]

Experimental Protocols

Detailed experimental protocols for the available skin and eye irritation studies are summarized below. For other toxicological endpoints where no specific studies on this compound were found, a general description of the standard OECD test guideline is provided.

Skin Irritation Study (Rabbit)

-

Guideline: Based on OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Test Animal: Albino rabbit.

-

Procedure: A single 4-hour, semi-occluded application of the test material was applied to the intact skin of three rabbits. Observations for erythema and edema were conducted at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: Dermal reactions were scored according to the Draize classification scheme.[3]

Eye Irritation Study (Rabbit)

-

Guideline: Based on OECD Guideline 405 (Acute Eye Irritation/Corrosion).

-

Test Animal: Albino rabbit.

-

Procedure: A single ocular dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each of three rabbits. The other eye served as a control. The eyes were observed for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours, and up to 7 days post-instillation.

-

Scoring: Ocular lesions were scored according to the Draize scale.[3]

General Protocol for Ames Test (Bacterial Reverse Mutation Assay)

-

Guideline: OECD Guideline 471.

-

Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs. The principle is to detect mutations that revert mutations present in the tester strains, allowing them to grow in an amino acid-deficient medium.

-

Procedure: The test substance is tested with and without a metabolic activation system (S9 mix) across a range of concentrations. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control plates.

General Protocol for In Vivo Micronucleus Assay

-

Guideline: OECD Guideline 474.

-

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small nuclei that form in the cytoplasm of cells that have undergone mitosis but have not correctly incorporated all of their chromosomal material into the daughter nuclei.

-

Procedure: The test substance is administered to rodents, typically mice or rats, usually by a route relevant to human exposure. Bone marrow or peripheral blood is collected at appropriate times after treatment, and the erythrocytes are examined for the presence of micronuclei.

Diagrams

The following diagrams illustrate key conceptual frameworks relevant to the toxicological assessment of this compound.

Figure 1: General workflow for toxicological assessment of a chemical substance.

Figure 2: Generalized metabolic pathways for chloronitrobenzenes in mammals.

Conclusion and Data Gaps

This compound is classified as a hazardous substance with acute toxicity via oral, dermal, and inhalation routes. It is also a skin and eye irritant and is suspected of causing genetic defects. However, a comprehensive toxicological profile is hampered by the significant lack of publicly available quantitative data for key endpoints, including:

-

Acute toxicity (LD50/LC50 values)

-

Repeated dose toxicity (NOAEL/LOAEL values)

-

Specific genotoxicity study results

-

Carcinogenicity

-

Reproductive and developmental toxicity

Further experimental studies are required to fill these data gaps and to allow for a more complete risk assessment. In the interim, and in the absence of such data, a precautionary approach to the handling of this compound is strongly advised. Researchers and drug development professionals should implement stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure. The toxicological profile of related chloronitrobenzene isomers suggests that methemoglobinemia and effects on the spleen, liver, and kidneys could be potential toxicological outcomes, which should be considered in any risk assessment.

References

An In-depth Technical Guide to the Electrochemical Behavior of 3-Chloro-4-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electrochemical behavior of 3-chloro-4-fluoronitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from structurally similar molecules, namely dichloronitrobenzene and other substituted nitrobenzenes, to forecast its electrochemical properties and reaction pathways.

Core Electrochemical Behavior: A Predictive Analysis

The electrochemical reduction of aromatic nitro compounds like this compound typically proceeds through a series of electron and proton transfer steps. The primary reduction pathway is expected to involve the irreversible reduction of the nitro group to a hydroxylamine derivative, which can be further reduced to the corresponding aniline at more negative potentials. This process is generally diffusion-controlled.

The presence of two electron-withdrawing halogen substituents, chlorine and fluorine, on the benzene ring is anticipated to facilitate the reduction of the nitro group by lowering the electron density of the aromatic system. This makes the initial electron transfer more favorable compared to unsubstituted nitrobenzene.

Predicted Signaling Pathway for Electrochemical Reduction

The electrochemical reduction of this compound is predicted to follow a pathway common to many substituted nitrobenzenes. The process is initiated by the transfer of electrons to the nitro group, followed by protonation steps.

Caption: Predicted electrochemical reduction pathway of this compound.

Experimental Protocols for Electrochemical Analysis

While specific protocols for this compound are not available, the following represents a standard experimental setup for studying the electrochemical behavior of similar aromatic nitro compounds using cyclic voltammetry.

A typical experimental workflow would involve:

Caption: General experimental workflow for cyclic voltammetry analysis.

Detailed Methodology:

-

Solution Preparation: A solution of this compound (typically in the millimolar range) is prepared in a suitable solvent containing a supporting electrolyte. A common solvent system is an aqueous-organic mixture (e.g., water/ethanol) to ensure solubility. The supporting electrolyte (e.g., KCl, Britton-Robinson buffer) maintains the conductivity of the solution and controls the pH.

-

Electrochemical Cell: A standard three-electrode cell is used.

-

Working Electrode: A glassy carbon electrode (GCE) is a common choice for studying organic compounds.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode provides a stable potential reference.

-

Counter Electrode: A platinum wire or graphite rod serves as the counter electrode to complete the electrical circuit.

-

-

Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen or argon) for a sufficient time (typically 15-20 minutes) before the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Cyclic Voltammetry: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured as a function of the applied potential. The scan rate (the rate at which the potential is swept) is a key experimental parameter that can be varied to investigate the kinetics of the electrode process.

Quantitative Data from Structurally Similar Compounds

The following tables summarize the available quantitative data from the electrochemical analysis of compounds structurally related to this compound. This data can be used to estimate the reduction potentials and other electrochemical parameters for the target molecule.

Table 1: Cyclic Voltammetric Data for the Reduction of 2,5-Dichloronitrobenzene

| pH | Scan Rate (mV/s) | Cathodic Peak Potential (Ep,c vs. Ag/AgCl) (mV) |

| 5.0 | 100 | -455 |

| 5.0 | 200 | -468 |

| 5.0 | 300 | -479 |

| 5.0 | 400 | -488 |

| 5.0 | 500 | -497 |

| 7.0 | 100 | -540 |

| 7.0 | 200 | -555 |

| 7.0 | 300 | -568 |

| 7.0 | 400 | -579 |

| 7.0 | 500 | -588 |

| 9.0 | 100 | -590 |

| 9.0 | 200 | -605 |

| 9.0 | 300 | -618 |

| 9.0 | 400 | -629 |

| 9.0 | 500 | -640 |

Data extracted from a study on the eco-friendly reduction of 2,5-dichloronitrobenzene.

Table 2: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| This compound | C₆H₃ClFNO₂ | 175.54 | 2.3 (Predicted) |

| 2,5-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 3.09 |

| 4-Chloronitrobenzene | C₆H₄ClNO₂ | 157.55 | 2.39 |

| 4-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 1.96 |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 1.85 |

LogP values are indicative of the hydrophobicity of the compounds and can influence their behavior in different solvent systems.

Conclusion and Future Directions

The electrochemical behavior of this compound is predicted to be characterized by the irreversible, diffusion-controlled reduction of its nitro group. The presence of both chloro and fluoro substituents is expected to shift the reduction potential to less negative values compared to unsubstituted nitrobenzene. The data from structurally similar compounds, particularly 2,5-dichloronitrobenzene, provides a valuable starting point for estimating the conditions required for its electrochemical conversion.

For a definitive understanding of the electrochemical properties of this compound, direct experimental investigation using techniques such as cyclic voltammetry, differential pulse voltammetry, and controlled potential electrolysis is essential. Such studies would provide precise data on reduction potentials, the number of electrons transferred, diffusion coefficients, and the kinetics of the electrode reactions, which are crucial for its application in synthetic chemistry and for understanding its metabolic pathways in drug development.

Methodological & Application

The Versatility of 3-chloro-4-fluoronitrobenzene: A Cornerstone for Modern Pharmaceutical Synthesis

Application Note & Protocols

Introduction

3-chloro-4-fluoronitrobenzene is a highly versatile aromatic compound that has emerged as a critical building block in the synthesis of a wide range of pharmaceuticals. Its unique substitution pattern, featuring a nitro group and two different halogen atoms, provides a reactive platform for constructing complex molecular architectures. The presence of the strong electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions, making it an invaluable intermediate in medicinal chemistry. This document provides a detailed overview of its applications, key chemical transformations, and experimental protocols relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 350-30-1 | |

| Molecular Formula | C₆H₃ClFNO₂ | |

| Molecular Weight | 175.54 g/mol | |

| Appearance | White to light yellow crystalline solid/powder | |

| Melting Point | 41-45 °C | |

| Boiling Point | 105 °C at 12 mmHg; 227-232 °C at atmospheric pressure | |

| Purity | ≥95% (GC) to ≥98% |

Core Applications in Pharmaceutical Synthesis

This compound is a precursor for several key active pharmaceutical ingredients (APIs), particularly in the areas of oncology and infectious diseases. Its utility stems from its ability to undergo selective transformations at its functional groups.

Key Drug Classes Synthesized from this compound:

-

Kinase Inhibitors (Anti-Cancer): It is a crucial intermediate in the synthesis of potent tyrosine kinase inhibitors like Gefitinib and Lapatinib, which are used in targeted cancer therapies. These drugs often function by targeting signaling pathways like the epidermal growth factor receptor (EGFR) pathway.

-

Fluoroquinolone Antibiotics: This compound is a foundational raw material for third-generation fluoroquinolone antibiotics such as Ciprofloxacin and Norfloxacin. The synthesis proceeds through the intermediate 3-chloro-4-fluoroaniline.

-

Other Therapeutic Agents: It also serves as an intermediate for drugs like the antibacterial agent Flupirtine.

Key Chemical Transformations and Protocols

The reactivity of this compound is dominated by two primary transformations: nucleophilic aromatic substitution and nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the aromatic ring, facilitating the displacement of one of the halogen substituents by a nucleophile. Due to the superior ability of fluorine to stabilize the intermediate Meisenheimer complex through resonance and induction, the fluorine atom is selectively displaced over the chlorine atom. This regioselectivity is fundamental to its utility.

General Protocol: Synthesis of N-Aryl Derivatives via SNAr

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

-

Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq.).

-

Reaction Conditions: Heat the mixture to a temperature between 80-150 °C. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-fluoronitrobenzene